![molecular formula C19H14N2O2S B2596418 N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide CAS No. 476276-63-8](/img/structure/B2596418.png)

N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

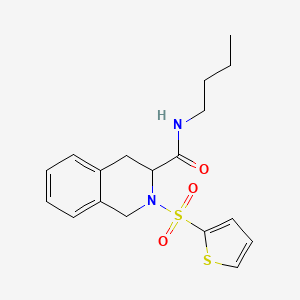

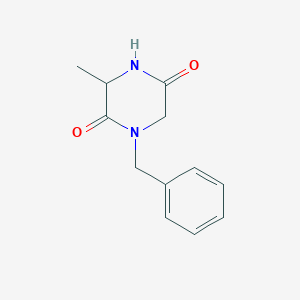

The synthesis of “N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The final step involves the acylation of the amine group with benzoyl chloride.Molecular Structure Analysis

“N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” has a molecular formula of C21H17N3O2S and a molecular weight of 383.45 g/mol. It is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis & Crystal Growth : N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide, referred to as N2BT2MBA, was synthesized through benzoylation of 2-aminobenzothiazole. It was structurally characterized, confirming its molecular ion peak at 284.3 through gas chromatography mass spectrometry (GC-MS). The compound exhibits a triclinic system with space group P-1, crystallizing with methanol solvate. FT-IR spectra confirmed the presence of carbonyl functional group vibration mode at 1654 cm-1, and its optical band gap was determined to be 3.67 eV. N2BT2MBA was found stable up to 160°C as confirmed by thermal analysis. Notably, its second harmonic generation (SHG) efficiency was 3.5 times greater than potassium dihydrogen phosphate (KDP), indicating its potential in nonlinear optical applications (Prabukanthan et al., 2020).

Copper(II) & Gold(III)-Mediated Cyclization : The cyclization of thioureas to substituted 2-aminobenzothiazoles can be mediated by copper(II) and gold(III), providing a route to benzothiazole derivatives. The copper complex exhibits a distorted trigonal-bipyramidal geometry with direct metal-to-benzothiazole-ligand coordination. This study provides insights into the mechanistic role of metal cations in these transformations, valuable for understanding the synthesis of benzothiazole derivatives (Schroeder et al., 2017).

Molecular & Crystal Structure : The molecular and crystal structure of a benzothiazole derivative was determined by single-crystal X-ray diffraction, highlighting the importance of benzothiazole derivatives in scientific research due to their wide array of applications, including biological activity and pharmaceutical relevance. The study revealed strong intermolecular hydrogen bonding, providing insights into the compound's structural stability and interactions (Yang et al., 2005).

Biological and Pharmacological Applications

Antimicrobial Activity : N2BT2MBA demonstrated antibacterial and antifungal activity, tested using ciprofloxacin and amphotericin-B as standards. The compound showed activity in zone of inhibition method, indicating its potential in antimicrobial treatments. This is consistent with the findings of other studies, where benzothiazole derivatives displayed significant antimicrobial activities (Prabukanthan et al., 2020); (Alborz et al., 2018).

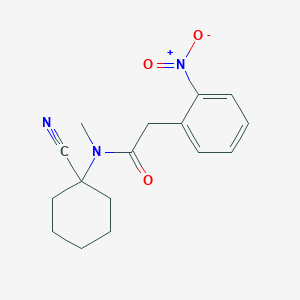

Anticancer Activity : Several benzothiazole derivatives, including those structurally related to N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide, have been evaluated for their potential anticancer activities. These compounds showed inhibitory effects on various cancer cell lines, and some even demonstrated significant cytotoxicity against specific lines, indicating their potential as therapeutic agents in cancer treatment (Havrylyuk et al., 2010); (Modi et al., 2019).

Apoptosis Induction and Antiproliferative Effects : Benzothiazole derivatives have been shown to induce apoptosis and possess antiproliferative properties in various cancer cell lines. These compounds can regulate cell cycles, activate apoptotic pathways, and exhibit proapoptotic effects, highlighting their potential in cancer therapy (Modi et al., 2019); (Corbo et al., 2016).

Nonlinear Optical (NLO) Properties

NLO Studies : The nonlinear optical properties of N2BT2MBA were studied, revealing its potential in this field. Its SHG efficiency was significantly greater than that of potassium dihydrogen phosphate, indicating its suitability for applications in nonlinear optics. This aligns with the research on other benzothiazole derivatives, where their NLO properties were highlighted, showcasing the broad applicability of these compounds in technological applications (Prabukanthan et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, contributing to its diverse biological effects.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

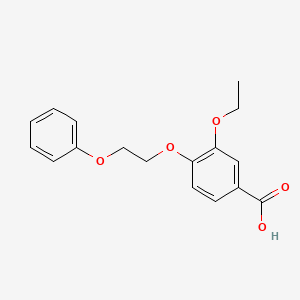

It’s worth noting that the degree of charge transfer in similar compounds has been found to increase with an increase in solvent polarity , suggesting that environmental factors such as solvent polarity could influence the action of the compound.

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-16-10-9-12-5-2-3-8-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTLWTAPLQEQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)

![3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596338.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2596339.png)

![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)

![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)